2-(Furan-2-yl)benzaldehyde
Overview
Description
2-(Furan-2-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Reactions
- Organic Photochemical Reactions : 2-(Furan-2-yl)benzaldehyde participates in photochemical reactions with aldehydes to produce oxetanes, indicating potential applications in synthetic organic chemistry (Toki, Shima, & Sakurai, 1965).
Natural Product Synthesis
- Benzaldehyde Derivatives from Sarcodontia Crocea : This compound is involved in the synthesis of benzaldehyde derivatives from the Basidiomycete Sarcodontia crocea, contributing to the study of natural product chemistry (Kokubun, Rozwadowski, & Duddeck, 2007).
Chemical Compound Synthesis
- Synthesis of Novel Derivatives : this compound is used in the Knoevenagel condensation process to synthesize various novel compounds, showcasing its versatility in chemical synthesis (Al-Omran, Mohareb, & El-Khair, 2011).
- Synthesis of Indenothiophenes and Indenofurans : The compound plays a role in the preparation of indenothiophenes and indenofurans, highlighting its use in the synthesis of complex organic molecules (Jeon & Lee, 2008).
- Stabilized Cation Synthesis : It's used in the synthesis of stabilized cations, further expanding its applications in organic synthesis (Naya & Nitta, 2000).
Miscellaneous Applications
- Synthesis of Polysubstituted Benzo[b]furans : The compound is also instrumental in the synthesis of polysubstituted benzo[b]furans, indicating its use in the development of new chemical entities (Katritzky, Fali, & Li, 1997).
Mechanism of Action
Target of Action
2-(Furan-2-yl)benzaldehyde, a derivative of furan, has been found to exhibit a wide range of advantageous biological and pharmacological characteristics . The primary targets of this compound are bacterial strains, against which it exhibits significant antibacterial activity .
Mode of Action
Furan derivatives, in general, have been known to interact with bacterial cells, disrupting their growth and proliferation . The compound’s interaction with its targets leads to changes in the bacterial cell’s function, ultimately inhibiting its growth .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in bacterial growth and proliferation . The compound’s antibacterial activity suggests that it may interfere with essential biochemical processes within the bacterial cell, leading to its death .
Pharmacokinetics
The compound’s lipophilicity and water solubility suggest that it may have good bioavailability .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . This is achieved through the compound’s interaction with bacterial cells, disrupting essential biochemical processes and leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by its storage conditions
Biochemical Analysis
Cellular Effects
Furan-containing compounds have been found to exhibit a wide range of biological and pharmacological characteristics, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(furan-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGHSPJMFHHOCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378210 | |
Record name | 2-(furan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16191-32-5 | |
Record name | 2-(furan-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.